

Application Notes and Protocols for CC-401, a Pan-JNK Inhibitor

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Compound of Interest

Compound Name: Cc-401

Cat. No.: B1310489

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of **CC-401**, a potent, ATP-competitive inhibitor of all three c-Jun N-terminal kinase (JNK) isoforms. The provided methodologies and data are intended to facilitate accurate and reproducible experimental outcomes in preclinical research and drug development.

Introduction

CC-401 is a second-generation anthrapyrazolone derivative that acts as a selective inhibitor of JNK1, JNK2, and JNK3 with K_i values in the range of 25-50 nM.[1] By competitively binding to the ATP-binding site of phosphorylated JNK, **CC-401** effectively blocks the phosphorylation of its downstream target, c-Jun, a key transcription factor involved in cellular responses to stress, inflammation, apoptosis, and proliferation.[2][3] **CC-401** exhibits at least 40-fold selectivity for JNK over other related kinases such as p38, ERK, and IKK2.[2] These characteristics make **CC-401** a valuable tool for investigating the role of the JNK signaling pathway in various physiological and pathological processes.

Quantitative Data Summary

The following table summarizes the key quantitative data for **CC-401** and its hydrochloride salt.

Property	CC-401	CC-401 Hydrochloride	Source
Molecular Formula	C ₂₂ H ₂₄ N ₆ O	C ₂₂ H ₂₅ ClN ₆ O	[1][2]
Molecular Weight	388.47 g/mol	424.93 g/mol	[2][4]
CAS Number	395104-30-0	1438391-30-0	[1][2]
Appearance	Solid	White to off-white solid powder	[1][2]
Ki for JNKs	25-50 nM	25-50 nM	[1]
In Vitro Potency	1-5 µM for specific JNK inhibition in cell-based assays	Not explicitly stated, but expected to be similar	[2]

Experimental Protocols

Preparation of CC-401 Stock Solution

Objective: To prepare a concentrated stock solution of **CC-401** for subsequent dilution to working concentrations for in vitro and in vivo experiments.

Materials:

- **CC-401** powder (or its hydrochloride salt)
- Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
- Sterile, nuclease-free microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer
- Pipettes and sterile, filtered pipette tips

Protocol:

- **Pre-dissolution Steps:** Before opening, bring the vial of **CC-401** powder to room temperature to prevent condensation.
- **Weighing:** Carefully weigh the desired amount of **CC-401** powder using a calibrated analytical balance in a chemical fume hood.
- **Dissolution:** Add the appropriate volume of anhydrous DMSO to the **CC-401** powder to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or as high as 102.20 mM with ultrasonic warming).^[2] For the hydrochloride salt, solubility is high in DMSO (up to 200.03 mM).^[4]
- **Mixing:** Vortex the solution thoroughly until the **CC-401** is completely dissolved. Gentle warming (up to 60°C) and sonication can be used to aid dissolution if precipitation is observed.^{[5][6]}
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).^{[1][6][7]} Ensure the tubes are tightly sealed to prevent evaporation and moisture absorption.

Note on Solvent Choice: While DMSO is the most common solvent for preparing **CC-401** stock solutions, the hydrochloride salt is also soluble in water (up to 85 mg/mL).^[4] For in vivo studies, specific formulations using co-solvents such as PEG300, Tween-80, and saline are recommended.^{[1][5][6]}

In Vitro JNK Inhibition Assay

Objective: To assess the inhibitory effect of **CC-401** on JNK signaling in a cell-based assay by measuring the phosphorylation of c-Jun.

Materials:

- Human HK-2 proximal tubular epithelial cells (or other suitable cell line)
- Cell culture medium (e.g., DMEM/F12) with appropriate supplements
- **CC-401** stock solution (prepared as in 3.1)

- Stress-inducing agent (e.g., Sorbitol)
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE and Western blotting reagents and equipment
- Primary antibodies against phospho-c-Jun, total c-Jun, and a loading control (e.g., β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Protocol:

- Cell Culture: Culture HK-2 cells in DMEM/F12 medium supplemented with 10% FCS, 10 ng/mL EGF, and 10 μ g/mL bovine pituitary extract.[6]
- Seeding: Seed the cells into 6-well plates and allow them to adhere and reach confluence.
- Serum Starvation: The day before the experiment, change the medium to one with reduced serum (e.g., 0.5% FCS) for 24 hours.[6]
- **CC-401** Treatment: Prepare working concentrations of **CC-401** by diluting the stock solution in the appropriate cell culture medium. One protocol suggests preparing **CC-401** in citric acid (pH 5.5) before adding it to the cells.[6] Add the diluted **CC-401** or vehicle control to the cells and incubate for 1 hour.
- JNK Activation: Induce JNK signaling by adding a stressor, such as 300 mM sorbitol, to the cell culture medium and incubate for 30 minutes.[6]
- Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with urea-RIPA buffer.[6]
- Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
- Western Blotting:

- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane and then probe with primary antibodies against phospho-c-Jun and total c-Jun. A loading control antibody should also be used.
- Incubate with the appropriate HRP-conjugated secondary antibody.
- Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Data Analysis: Quantify the band intensities and normalize the levels of phospho-c-Jun to total c-Jun and the loading control. Compare the levels of c-Jun phosphorylation in **CC-401**-treated cells to the vehicle-treated control to determine the inhibitory effect.

Visualizations

Experimental Workflow for Stock Solution Preparation

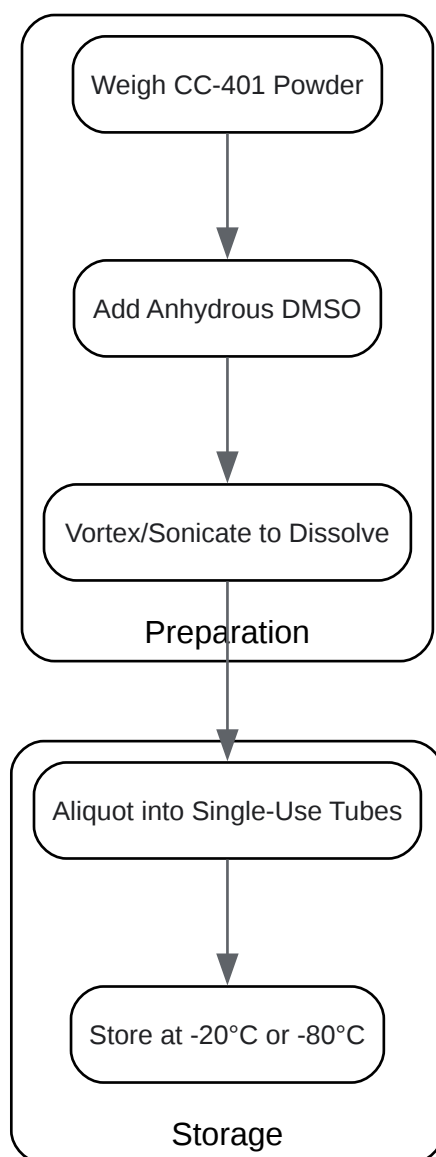


Figure 1. Workflow for Preparing CC-401 Stock Solution

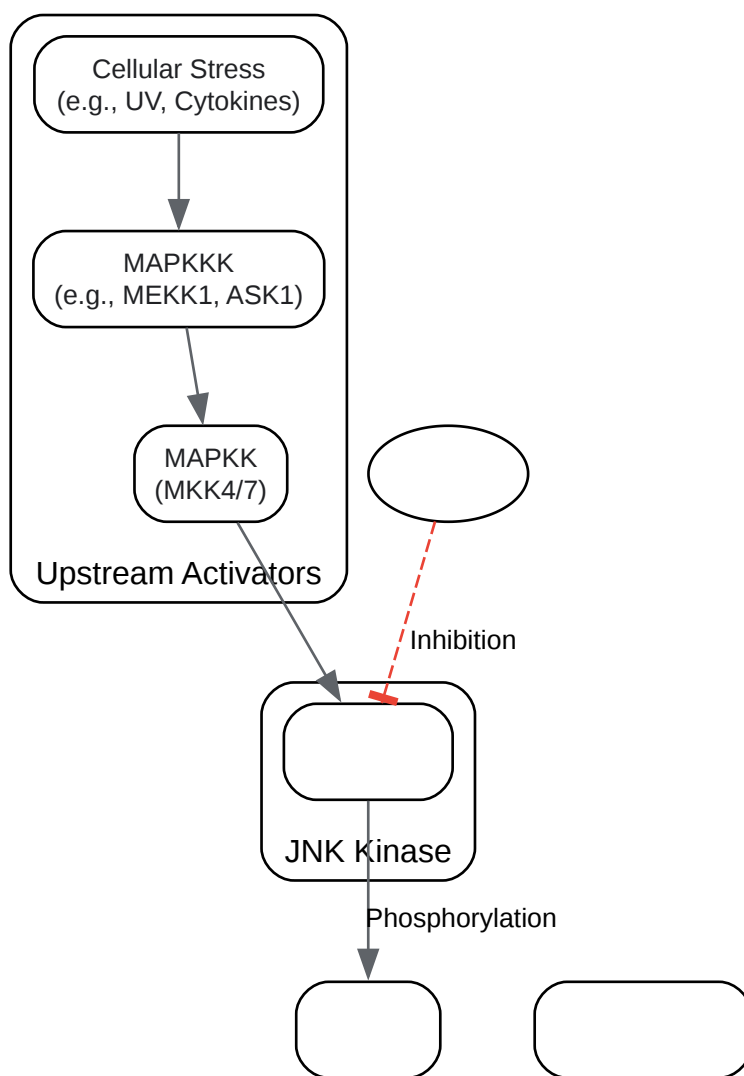


Figure 2. Simplified JNK Signaling Pathway and CC-401 Inhibition

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References

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